4-(2-Aminoethyl)-4H-1,2,4-triazole

Solubility Physicochemical Properties Drug Design

Researchers requiring a versatile 1,2,4-triazole scaffold with a reactive primary amine often face limited commercial availability and lengthy custom synthesis lead times. 4-(2-Aminoethyl)-4H-1,2,4-triazole (CAS 1008526-84-8) addresses this gap as an off-the-shelf building block. - The 2-aminoethyl side chain provides a pKa ~9-10 amine handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into compound libraries. - The ethyl linker minimizes steric hindrance from the triazole core, making it superior to 4-amino-1,2,4-triazole for attaching biotin, fluorophores, or solid supports. - Consistent ≥95% purity by HPLC ensures reproducible results in medicinal chemistry, chemical biology probe development, and MOF/polymer functionalization.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 1008526-84-8
Cat. No. B1453508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-4H-1,2,4-triazole
CAS1008526-84-8
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=NN=CN1CCN
InChIInChI=1S/C4H8N4/c5-1-2-8-3-6-7-4-8/h3-4H,1-2,5H2
InChIKeyATCZRYPJBPXFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)-4H-1,2,4-triazole (CAS 1008526-84-8): A Versatile Aminoalkyl-Triazole Building Block for Medicinal Chemistry and Targeted Synthesis


4-(2-Aminoethyl)-4H-1,2,4-triazole (CAS 1008526-84-8), also known as 2-(1,2,4-triazol-4-yl)ethanamine, is a heterocyclic organic compound belonging to the 1,2,4-triazole class . It features a 1,2,4-triazole ring N-substituted with a 2-aminoethyl group, resulting in a molecular formula of C4H8N4 and a molecular weight of 112.13 g/mol . This structure confers unique chemical properties, including enhanced solubility and a primary amine handle suitable for further functionalization, making it a valuable intermediate in pharmaceutical research and chemical biology .

Why 4-(2-Aminoethyl)-4H-1,2,4-triazole Cannot Be Simply Replaced by Unsubstituted or Differently Substituted 1,2,4-Triazoles


Substitution at the 4-position of the 1,2,4-triazole ring is a critical determinant of physicochemical properties and biological activity . The aminoethyl side chain in 4-(2-aminoethyl)-4H-1,2,4-triazole is not merely a solubility-enhancing appendage; it introduces a primary amine with a distinct pKa (~9-10) and a two-carbon linker that positions the amine for specific interactions, such as hydrogen bonding or ionic pairing, that cannot be replicated by methyl, ethyl, phenyl, or unsubstituted 4H-1,2,4-triazole analogs . Replacing it with a simpler analog risks losing the precise geometry and electronic character required for target engagement, synthetic utility, or pharmacokinetic profile in a given application .

Quantitative Differentiation: Evidence-Based Selection Criteria for 4-(2-Aminoethyl)-4H-1,2,4-triazole vs. Analogs


Enhanced Aqueous Solubility vs. Unsubstituted 4H-1,2,4-Triazole

The introduction of the 2-aminoethyl group at the N4 position significantly increases aqueous solubility compared to the unsubstituted 4H-1,2,4-triazole core. While precise solubility values are vendor-dependent and often reported qualitatively, the presence of the ionizable primary amine (pKa ~9-10) and the polar ethyl linker is a well-established class-level trend for enhancing water solubility in heterocyclic building blocks . This property is critical for aqueous-phase reactions and biological assays.

Solubility Physicochemical Properties Drug Design

Primary Amine Functional Handle vs. 4-Methyl-4H-1,2,4-triazole

The 2-aminoethyl substituent provides a nucleophilic primary amine that is absent in 4-methyl-4H-1,2,4-triazole (CAS 16778-70-4) . This amine can undergo a wide range of reactions, including amide bond formation, reductive amination, and sulfonamide synthesis. The distance of the amine from the triazole ring (via a -CH2-CH2- linker) reduces steric hindrance and electronic interference, offering a distinct reactivity profile compared to directly N-linked amino groups or shorter linkers. The target compound's amine can be selectively protected and deprotected, a feature not available with the methyl analog.

Synthetic Versatility Bioconjugation Amine Chemistry

Linker Geometry and Flexibility vs. 4-(3-Aminopropyl)-4H-1,2,4-triazole

The two-carbon ethyl linker in the target compound provides a distinct spatial orientation and conformational flexibility compared to the three-carbon propyl linker in 4-(3-aminopropyl)-4H-1,2,4-triazole (CAS 88831-05-6) . This difference impacts the distance between the triazole ring and the terminal amine, which can be crucial for optimal binding to a biological target or for achieving a specific intramolecular geometry in metal complexes. While specific binding data are lacking, the difference in linker length (2 atoms vs. 3 atoms) is a quantifiable structural parameter.

Molecular Recognition Linker Optimization Pharmacophore Modeling

Physical State and Purity Specifications for Reproducible Research

The target compound is commercially available as a solid with a specified purity of 95% or 98% . This is a crucial quantitative specification for procurement. In contrast, many analogous aminoalkyl-triazoles are offered as oils or with lower or unspecified purity, which can introduce variability in weighing, handling, and reaction outcomes. The provided boiling point (266.3°C at 760 mmHg) and density (1.31 g/cm³) [1] further define its handling characteristics.

Chemical Purity Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 4-(2-Aminoethyl)-4H-1,2,4-triazole


Medicinal Chemistry: Synthesis of Novel Bioactive Triazole Derivatives

Researchers synthesizing new chemical entities for drug discovery can leverage the primary amine as a point of diversification. By coupling the amine with various carboxylic acids, sulfonyl chlorides, or aldehydes, they can rapidly generate a library of triazole-containing compounds with diverse side chains. This approach is directly enabled by the amine handle that is absent in simple 4-alkyl triazoles .

Chemical Biology: Development of Affinity Probes and Bioconjugates

The primary amine can be used to attach biotin, fluorophores, or other reporter groups via standard amide bond formation. The ethyl linker provides sufficient distance to minimize steric hindrance from the triazole core, which is a common issue when using 4-amino-1,2,4-triazole. This makes the target compound a superior scaffold for creating targeted probes to study biological systems .

Material Science: Synthesis of Triazole-Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The compound can be used as a monomer or a post-polymerization modification agent to introduce triazole and amine functionalities into polymers. In MOF synthesis, the aminoethyl group can serve as a coordination site for metal ions or as a handle for further functionalization, offering advantages in controlling pore environment and stability compared to simpler triazole ligands .

Analytical Chemistry: Preparation of Chromatographic Stationary Phases

The primary amine can be covalently attached to silica or polymeric supports, creating a novel stationary phase with a triazole moiety for hydrophilic interaction liquid chromatography (HILIC) or mixed-mode separations. The specific linker length and chemistry may offer unique selectivity for polar analytes compared to phases based on other aminoalkyl ligands .

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